molecular formula C9H13NO B1383772 2-(Furan-2-yl)-3,3-dimethylazetidine CAS No. 1874469-08-5

2-(Furan-2-yl)-3,3-dimethylazetidine

Cat. No.: B1383772
CAS No.: 1874469-08-5
M. Wt: 151.21 g/mol
InChI Key: YERKSMSQXWCIAA-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3,3-dimethylazetidine is a heterocyclic compound that features a furan ring attached to an azetidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the azetidine ring is a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-3,3-dimethylazetidine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, using reagents like phosphorus oxychloride or thionyl chloride.

    Coupling of the Furan and Azetidine Rings: The final step involves coupling the furan and azetidine rings through a suitable reaction, such as a nucleophilic substitution or a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3,3-dimethylazetidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives, such as furanones.

    Reduction: The azetidine ring can be reduced to form saturated azetidines.

    Substitution: Both the furan and azetidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.

Major Products Formed

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Saturated azetidines.

    Substitution: Various substituted furan and azetidine derivatives.

Scientific Research Applications

2-(Furan-2-yl)-3,3-dimethylazetidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3,3-dimethylazetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-3-methylazetidine: Similar structure but with one less methyl group on the azetidine ring.

    2-(Furan-2-yl)-3,3-dimethylpyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

Uniqueness

2-(Furan-2-yl)-3,3-dimethylazetidine is unique due to the combination of the furan and azetidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-yl)-3,3-dimethylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2)6-10-8(9)7-4-3-5-11-7/h3-5,8,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERKSMSQXWCIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-3,3-dimethylazetidine
Reactant of Route 2
2-(Furan-2-yl)-3,3-dimethylazetidine
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2-(Furan-2-yl)-3,3-dimethylazetidine
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2-(Furan-2-yl)-3,3-dimethylazetidine
Reactant of Route 5
2-(Furan-2-yl)-3,3-dimethylazetidine
Reactant of Route 6
2-(Furan-2-yl)-3,3-dimethylazetidine

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